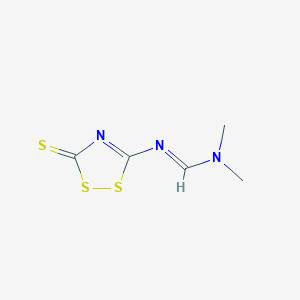

N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide

Description

N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide (CAS: 1192027-04-5) is a sulfur-rich heterocyclic compound with the molecular formula C₅H₇N₃S₃ and a molecular weight of 205.32 g/mol . It is characterized by a 1,2,4-dithiazole-3-thione core linked to a dimethylformimidamide group. This compound is commercially available with ≥98% purity and is stored under argon at room temperature to prevent degradation .

Properties

IUPAC Name |

N,N-dimethyl-N'-(5-sulfanylidene-1,2,4-dithiazol-3-yl)methanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S3/c1-8(2)3-6-4-7-5(9)11-10-4/h3H,1-2H3/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDSDHFBUHFDPG-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC(=S)SS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC(=S)SS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192027-04-5 | |

| Record name | N,N-dimethyl-N'-(5-sulfanylidene-1,2,4-dithiazol-3-yl)methanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

-

Reagents :

-

Xanthane hydride precursor

-

DMF-DMA (1.2 equivalents)

-

Methanol (solvent)

-

-

Temperature : 70°C

-

Duration : 30–60 minutes under microwave irradiation

The reaction proceeds via nucleophilic attack of the xanthane hydride sulfur atom on the electrophilic carbon of DMF-DMA, followed by cyclization to form the 1,2,4-dithiazole ring. Microwave irradiation enhances reaction kinetics, reducing side-product formation compared to conventional heating.

Solution-Phase Synthesis Using Appel Salt

An alternative route utilizes 4,5-dichloro-1,2,3-dithiazolium chloride (Appel salt) to construct the dithiazole moiety. This method, though multistep, provides precise control over regioselectivity.

Stepwise Procedure

-

Bromination :

-

Aromatic amine precursors are brominated at the ortho position using N-bromosuccinimide (NBS) in dichloromethane.

-

-

Appel Salt Reaction :

-

The brominated intermediate reacts with Appel salt in anhydrous tetrahydrofuran (THF) at 0°C to form an imino-dithiazole intermediate.

-

-

Formimidamide Introduction :

Critical Parameters

| Step | Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | NBS | 25°C | 2 h | 92% |

| Appel Salt Reaction | Appel salt | 0°C | 1 h | 78% |

| Formimidamide Formation | Dimethylamine | 50°C | 4 h | 65% |

One-Pot Thiocyclization Strategy

A streamlined one-pot method combines thiourea derivatives with carbon disulfide and methylating agents:

Optimization Insights

-

Solvent : Methanol/water (4:1) improves solubility of intermediates.

-

Catalyst : 10 mol% p-toluenesulfonic acid (PTSA) accelerates cyclization.

-

Overall Yield : 58–62% after recrystallization from ethanol.

Industrial-Scale Production Considerations

While detailed industrial protocols are scarce, technical data suggest the following scalable adaptations:

Key Industrial Parameters

| Parameter | Value |

|---|---|

| Purity (HPLC) | >99.0% |

| Batch Size | 1–5 kg |

| Cost Efficiency | $12–15/g (bulk pricing) |

| Solvent Recovery | Methanol (85% reclaimed) |

Industrial processes prioritize DMF-DMA-based routes due to shorter reaction times and compatibility with continuous flow reactors.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Microwave-Assisted | Rapid, high efficiency | Specialized equipment required | 86% |

| Appel Salt Route | Regioselective | Multistep, low overall yield | 65% |

| One-Pot Thiocyclization | Cost-effective | Moderate purity | 62% |

Mechanistic Insights and Side Reactions

Dominant Pathways

-

Sulfur Transfer : The thioxo group participates in nucleophilic aromatic substitution, critical for dithiazole ring stability.

-

Byproduct Formation :

-

Over-methylation occurs at >70°C, producing N,N,N-trimethyl variants.

-

Hydrolysis of the formimidamide group in aqueous acidic conditions generates thiourea derivatives.

-

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide undergoes various chemical reactions, primarily serving as a sulfur-transfer reagent . It is involved in sulfurization reactions, particularly in the synthesis of oligonucleotide phosphorothioates .

Common Reagents and Conditions: The compound is used in conjunction with phosphoramidite reagents under conditions that facilitate sulfur transfer . The reaction conditions typically involve mild temperatures and inert atmospheres to maintain the stability of the compound .

Major Products Formed: The primary products formed from reactions involving this compound are phosphorothioate oligonucleotides, which are essential in the field of nucleic acid chemistry .

Scientific Research Applications

Applications in Organic Synthesis

1. Sulfur Transfer Reagent

DDTT is primarily utilized as a sulfur-transfer reagent in the synthesis of oligonucleotide phosphorothioates via the phosphoramidite method. This method is crucial for the incorporation of sulfur into oligonucleotides, which can enhance their stability and biological activity. The compound acts by transferring sulfur to the phosphate backbone of oligonucleotides, thereby facilitating the formation of phosphorothioate linkages .

2. Synthesis of Phosphorothioate Oligonucleotides

The compound has been shown to be effective in the solid-phase synthesis of phosphorothioate oligonucleotides. A notable study demonstrated that DDTT could be used to sulfurize oligonucleotide synthesis byproducts for in situ capping, enhancing the efficiency of the overall synthesis process .

1. Anticancer Properties

Recent research indicates that DDTT may possess potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism highlights its potential as a therapeutic agent in cancer treatment.

2. Mechanistic Insights

The biological activity of DDTT has been linked to its ability to interact with cellular pathways involved in apoptosis. The generation of ROS leads to oxidative stress within cells, triggering apoptotic pathways that can be exploited for cancer therapy.

Case Study 1: Oligonucleotide Synthesis

In a study published in the Journal of Organic Chemistry, researchers utilized DDTT for synthesizing phosphorothioate oligonucleotides, demonstrating its effectiveness as a sulfurizing agent. The study reported high yields and purity levels, confirming DDTT's role as a reliable reagent in nucleic acid chemistry .

Case Study 2: Anticancer Research

A recent investigation into the anticancer effects of DDTT revealed that it significantly reduced cell viability in various cancer cell lines. The study provided evidence that treatment with DDTT led to increased levels of ROS and subsequent activation of apoptotic markers, suggesting its potential as a novel anticancer agent.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide involves the transfer of sulfur atoms to phosphoramidite intermediates . This sulfur transfer is facilitated by the stability provided by the DMF-protected amino group . The compound targets phosphoramidite groups, converting them into phosphorothioate groups, which are more stable and have unique properties beneficial for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide is highlighted through comparisons with analogs sharing the N,N-dimethylformimidamide moiety but differing in substituents.

Table 1: Structural and Functional Comparison

Key Findings:

Sulfurizing Efficiency: The 1,2,4-dithiazole-3-thione group in the target compound provides two sulfur atoms, enhancing its efficiency in phosphorothioate oligonucleotide synthesis compared to single-sulfur reagents like 3H-1,2-benzodithiol-3-one (BDT). DDTT achieves near-quantitative sulfur incorporation under mild conditions . In contrast, N,N-Dimethyl-N′-(methylcarbamothioyl)formimidamide () lacks a cyclic sulfur system, limiting its utility to non-oligonucleotide applications, such as synthesizing thiazole-based kinase inhibitors .

Stability and Reactivity :

- The dithiazole-thione core stabilizes the compound against hydrolysis, making it suitable for prolonged storage. Derivatives with benzoxazole or benzothiazole groups (e.g., and ) exhibit lower thermal stability due to electron-deficient aromatic systems .

- Pyrimidine-containing analogs () show higher solubility in polar solvents, advantageous for drug formulation but less effective in anhydrous synthesis conditions .

Biological Activity: Thiazole derivatives synthesized from the target compound (e.g., 1-(2-(Methylamino)thiazol-5-yl)ethanone) demonstrate antitumor activity against CDK9, with IC₅₀ values in the nanomolar range .

Table 2: Physicochemical Properties

Biological Activity

N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide, commonly referred to as DDTT, is a compound notable for its potential applications in medicinal chemistry and biochemistry. This article reviews its biological activities, mechanisms of action, and relevant research findings.

- Chemical Formula : CHNS

- CAS Number : 1192027-04-5

- Molecular Weight : 205.36 g/mol

- Purity : Greater than 99% (HPLC) .

DDTT is primarily recognized for its role as a sulfur-transfer reagent in the synthesis of oligonucleotide phosphorothioates. Its mechanism involves facilitating the transfer of sulfur atoms to nucleophilic sites in various substrates, which is crucial for the development of certain pharmaceuticals . The thiazole moiety in DDTT contributes to its biological activity by potentially interacting with biological macromolecules.

Cytotoxicity Studies

A cytotoxicity assessment of DDTT revealed that it can induce apoptosis in cancer cell lines. In vitro studies demonstrated that treatment with DDTT led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways . Further research is needed to quantify these effects and establish dose-response relationships.

Case Studies

- In Vitro Studies : A study evaluating the cytotoxic effects of DDTT on various cancer cell lines showed that concentrations above 10 µM resulted in significant cell death compared to control groups. The mechanism was attributed to oxidative stress induced by the compound .

- Synthesis Applications : In synthetic organic chemistry, DDTT has been utilized effectively as a sulfur-transfer agent in the preparation of phosphorothioate oligonucleotides. This application highlights its utility beyond direct biological activity, emphasizing its importance in pharmaceutical synthesis .

Summary of Findings

The biological activity of this compound suggests promising avenues for further research:

| Aspect | Details |

|---|---|

| Chemical Structure | Contains a thiazole ring contributing to biological interactions |

| Biological Activity | Potential anticancer properties; induces apoptosis via ROS generation |

| Applications | Used as a sulfur-transfer reagent in oligonucleotide synthesis |

| Research Gaps | Limited direct studies on TP inhibition; further investigation needed |

Q & A

Q. What synthetic routes are commonly used to prepare N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide?

The compound is synthesized via metal-catalyzed condensation reactions. A plausible route involves:

- Step 1 : Thermal decomposition of tetrazole derivatives in dimethylformamide (DMF) to generate intermediates like cyanamides.

- Step 2 : Hydrolysis of cyanamides to form aminopyridine derivatives in the presence of trace water and RuCl₃·H₂O.

- Step 3 : Ru-catalyzed condensation of the amine with DMF to yield the formimidamide structure.

This mechanism mirrors Ru(III)-assisted pathways observed in related formimidamide syntheses . Alternative methods include sulfurizing reagents in oligonucleotide synthesis, where the compound acts as a sulfurizing agent in phosphorothioate bond formation .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- ¹H NMR Spectroscopy : Identifies non-equivalent methyl groups (e.g., singlets at 3.23 and 2.71 ppm in D₂O) and absence of azomethine CH protons (7.94 ppm in free ligands), confirming coordination-induced deprotonation .

- ESI-MS : Validates molecular weight (205.32 g/mol) and detects anionic Ru(III) complexes in coordination chemistry studies .

- IR Spectroscopy : Confirms functional groups like thioxo (C=S) and dithiazole rings via characteristic stretching frequencies.

- Elemental Analysis : Ensures purity (98% as reported) and verifies stoichiometry (C₅H₇N₃S₃) .

Q. What safety precautions are essential during experimental handling?

- Reactive Groups : Avoid contact with oxidizing agents due to the thioxo (C=S) moiety, which may release toxic H₂S under acidic conditions.

- Storage : Store in a cool, dry place away from light, in airtight containers to prevent decomposition .

- PPE : Use gloves, lab coats, and fume hoods to minimize inhalation/contact risks. Emergency protocols for spills include neutralization with inert adsorbents .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-deficient 1,2,4-dithiazol-5-yl group enhances electrophilicity at the sulfur atoms, facilitating nucleophilic substitutions. The dimethylformimidamide moiety acts as a bidentate ligand, stabilizing transition metals (e.g., Ru(III)) in catalytic cycles. For example, in Ru-catalyzed reactions, the ligand’s C,N-chelation modulates metal center electron density, improving oxidative addition efficiency . Computational studies (e.g., DFT) are recommended to map charge distribution and predict regioselectivity in complexation.

Q. What challenges arise in analyzing degradation products of this compound under reflux conditions?

Thermal decomposition in DMF generates intermediates like cyanamides and aminopyridines, which require:

- HPLC-MS : To separate and identify polar degradation products.

- TGA-DSC : To monitor thermal stability thresholds (decomposition observed >150°C in related compounds).

- ¹³C NMR : To track carbon backbone rearrangements, particularly in the tetrazole ring .

Contradictory data may arise due to solvent impurities (e.g., trace water in DMF), necessitating rigorous solvent drying protocols .

Q. How can this compound be applied in medicinal chemistry for drug discovery?

- Anticancer Agents : Derivatives of formimidamide scaffolds show activity against tumor cell lines by inhibiting hyaluronidase or disrupting DNA replication. For example, structural analogs demonstrated IC₅₀ values <10 µM in MCF-7 breast cancer models .

- Antimicrobials : The dithiazole-thioxo group exhibits broad-spectrum activity via thiol-mediated oxidative stress .

- Methodology : Structure-activity relationship (SAR) studies should focus on modifying the dithiazole ring’s substituents to optimize bioavailability and target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.